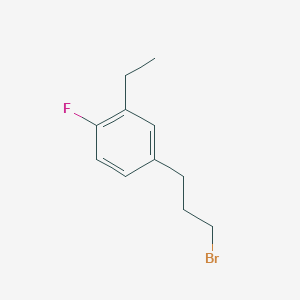
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene typically involves the bromination of 3-ethyl-4-fluorobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like aluminum chloride or iron(III) bromide to facilitate the bromination process. The alkylation step may require a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(3-hydroxypropyl)-3-ethyl-4-fluorobenzene, 1-(3-cyanopropyl)-3-ethyl-4-fluorobenzene, or 1-(3-aminopropyl)-3-ethyl-4-fluorobenzene.
Oxidation: Products like 3-ethyl-4-fluorobenzoic acid or 3-ethyl-4-fluorobenzaldehyde.
Reduction: Products such as 3-ethyl-4-fluorobenzene or 1-(3-propyl)-3-ethyl-4-fluorobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with enzymes and receptors. The ethyl group can modulate the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-methyl-4-fluorobenzene
- 1-(3-Bromopropyl)-3-ethyl-4-chlorobenzene
- 1-(3-Bromopropyl)-3-ethyl-4-bromobenzene
Uniqueness
1-(3-Bromopropyl)-3-ethyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to similar compounds. The combination of the bromopropyl and ethyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
GMNAUIRCUMIEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















